2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-[(4-tert-Butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core (thieno[3,2-d]pyrimidin-4-one) with two distinct substituents:
- Position 2: A 4-tert-butylbenzylsulfanyl group (–S–CH₂–C₆H₄–tBu), contributing steric bulk and lipophilicity.
- Position 3: A 4-fluoro-3-methylphenyl group, combining electron-withdrawing (fluorine) and steric (methyl) effects.
This structural motif is associated with diverse pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR) and receptor modulation, as observed in related thienopyrimidines .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2OS2/c1-15-13-18(9-10-19(15)25)27-22(28)21-20(11-12-29-21)26-23(27)30-14-16-5-7-17(8-6-16)24(2,3)4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFMMFAKMWGJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=C(C=C4)C(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C22H24FN3OS
- Molecular Weight : 397.51 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidinone core with a sulfanyl group and a tert-butylbenzyl substituent, which may contribute to its biological properties.
Research indicates that compounds similar to thienopyrimidines often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Thienopyrimidine derivatives have been shown to inhibit various kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against different cancer cell lines, potentially through the induction of apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Anticancer Activity
A significant focus of research on thienopyrimidine derivatives has been their anticancer properties. A study investigating the effects of various thienopyrimidine compounds found that those with similar structures to 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibited potent cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | ROS generation and cell cycle arrest |
| HeLa | 6.0 | Inhibition of kinase activity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A recent study evaluated the efficacy of thienopyrimidine derivatives in MCF-7 breast cancer cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Lung Cancer Models : In A549 lung cancer models, the compound demonstrated a dose-dependent inhibition of cell proliferation, correlating with increased levels of ROS and activation of caspase pathways.
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-d]pyrimidin-4(3H)-one Series
Substituent Variations at Position 2
Key Observations :
- The tert-butyl group in the target compound enhances lipophilicity (logP ~5.2 estimated) compared to smaller substituents like benzyl or methoxy .
Substituent Variations at Position 3
Key Observations :
- The 4-fluoro-3-methylphenyl group in the target provides moderate electron withdrawal (fluorine) and steric hindrance (methyl), optimizing receptor binding without excessive hydrophobicity.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Melting points correlate with molecular symmetry and intermolecular forces; the tert-butyl group may disrupt crystal packing, reducing melting points compared to rigid analogues like 4o .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
